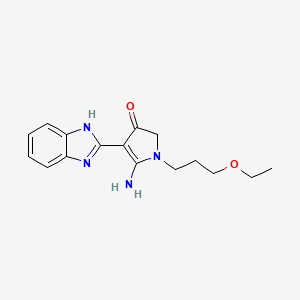
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring fused to a pyrrolone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the benzimidazole ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.
Formation of the pyrrolone ring: Using a suitable precursor such as a pyrrole derivative.
Introduction of the ethoxypropyl group: Through alkylation reactions using ethoxypropyl halides.
Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxypropyl groups.
Reduction: Reduction reactions could target the benzimidazole or pyrrolone rings.
Substitution: Various substitution reactions could occur, particularly at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity:
Medicine
Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.
Industry
Materials science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a catalytic context, it might act as a ligand, facilitating specific reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Pyrrolone derivatives: Compounds with similar pyrrolone structures.
Uniqueness
The unique combination of the benzimidazole and pyrrolone rings, along with the ethoxypropyl and amino groups, gives “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” distinct properties that may not be present in other similar compounds.
Propiedades
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-9-5-8-20-10-13(21)14(15(20)17)16-18-11-6-3-4-7-12(11)19-16/h3-4,6-7H,2,5,8-10,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFGNIVQGRKJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7806159.png)



![4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)

![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)





